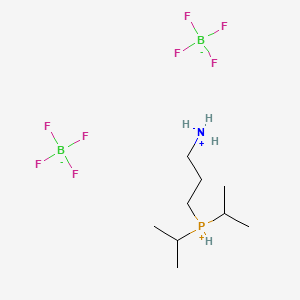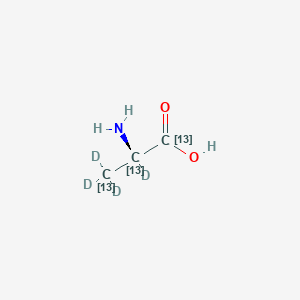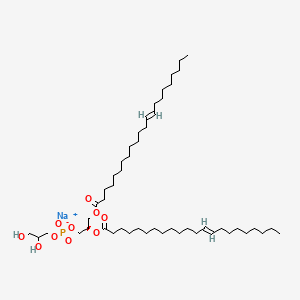
Sodium (R)-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes long-chain fatty acids and phosphate groups, making it a valuable molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate typically involves the esterification of ®-2,3-dihydroxypropyl phosphate with docos-13-enoic acid. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to achieve high efficiency and purity. The use of automated systems and stringent quality control measures ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering membrane properties, or influencing signaling pathways. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium ®-2,3-bis(((E)-oleoyloxy)propyl (2,3-dihydroxypropyl) phosphate: Similar in structure but with different fatty acid chains.
Sodium ®-2,3-bis(((E)-palmitoyloxy)propyl (2,3-dihydroxypropyl) phosphate: Another related compound with distinct fatty acid components.
Uniqueness
Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate is unique due to its specific fatty acid composition and the presence of both ester and phosphate groups. This combination imparts unique chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C50H94NaO10P |
|---|---|
Molekulargewicht |
909.2 g/mol |
IUPAC-Name |
sodium;[(2R)-2,3-bis[[(E)-docos-13-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C50H95O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56);/q;+1/p-1/b19-17+,20-18+;/t47?,48-;/m1./s1 |
InChI-Schlüssel |
VJDPRCROKYHMQL-OCHWITRXSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C/CCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)

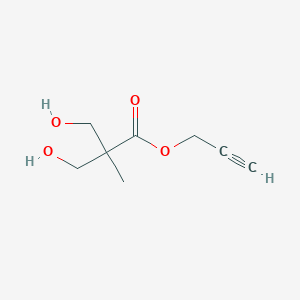
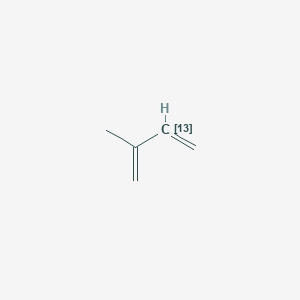

![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


